1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one
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Overview
Description
1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one is a compound belonging to the class of benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one typically involves the reaction of 7-chloro-3-hydroxybenzo[b]thiophene with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) production, which are correlated with its antiproliferative effects in cancer cells . The hydroxyl group present in the third position is responsible for its biological activity, and its masking completely abrogates the activity .
Comparison with Similar Compounds
1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxybenzo[b]thiophen-2-yl)ethanone: This compound also exhibits antiproliferative activity but differs in its molecular structure and specific biological effects.
3-Chloro-1-(thiophen-2-yl)propan-1-one: Another similar compound with different substituents, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the presence of both chloro and hydroxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9ClO2S |
---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
1-(7-chloro-3-hydroxy-1-benzothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C11H9ClO2S/c1-2-8(13)11-9(14)6-4-3-5-7(12)10(6)15-11/h3-5,14H,2H2,1H3 |
InChI Key |
FMIAIHJPIUDQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O |
Origin of Product |
United States |
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